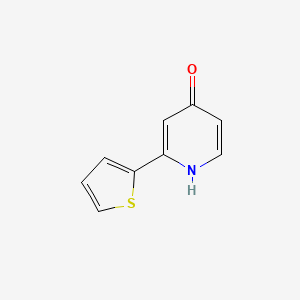

2-(Thiophen-2-yl)pyridin-4(1H)-one

CAS No.: 1159817-06-7

Cat. No.: VC8210173

Molecular Formula: C9H7NOS

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159817-06-7 |

|---|---|

| Molecular Formula | C9H7NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | 2-thiophen-2-yl-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C9H7NOS/c11-7-3-4-10-8(6-7)9-2-1-5-12-9/h1-6H,(H,10,11) |

| Standard InChI Key | UHDZBRUMYBQSJK-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC(=O)C=CN2 |

| Canonical SMILES | C1=CSC(=C1)C2=CC(=O)C=CN2 |

Introduction

Synthesis of Related Compounds

The synthesis of compounds similar to 2-(Thiophen-2-yl)pyridin-4(1H)-one often involves condensation reactions between pyridine derivatives and thiophene-based compounds. For instance, the synthesis of thienopyrimidines involves reactions between 2-aminothiophene-3-carboxylic acid esters and appropriate pyrimidine precursors . While specific synthesis details for 2-(Thiophen-2-yl)pyridin-4(1H)-one are not readily available, related compounds are typically synthesized using standard organic chemistry techniques such as amidation and cyclization reactions .

3.1. Antimicrobial Activity

Compounds with thiophene and pyridine rings have shown antimicrobial properties. For example, thiopyrimidine derivatives have been evaluated for their antibacterial activity, with some compounds exhibiting significant inhibition against bacterial strains . Similarly, thienopyrimidines have demonstrated antibacterial and cytotoxic activities, suggesting potential applications in drug development .

3.2. Antiviral Activity

In the context of antiviral activity, compounds targeting the PA-PB1 interface of influenza A virus polymerase have been explored. While not directly related to 2-(Thiophen-2-yl)pyridin-4(1H)-one, these studies highlight the importance of heterocyclic compounds in disrupting viral replication mechanisms .

Structural and Spectroscopic Analysis

The structural analysis of heterocyclic compounds like 2-(Thiophen-2-yl)pyridin-4(1H)-one typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry. These methods provide detailed information about the molecular structure and help confirm the identity of synthesized compounds .

Potential Applications

Given the biological activities of related compounds, 2-(Thiophen-2-yl)pyridin-4(1H)-one may have potential applications in pharmaceutical research. Its structural features suggest it could be explored for antimicrobial or antiviral properties, although specific studies are needed to determine its efficacy.

Data Table: Biological Activities of Related Compounds

This table highlights the biological activities of compounds structurally related to 2-(Thiophen-2-yl)pyridin-4(1H)-one, indicating potential areas for further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume